

Thermochemical Profile of Cyclopentadecane: A Technical Guide

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Compound of Interest

Compound Name: Cyclopentadecane

Cat. No.: B1582441

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This technical guide provides a comprehensive overview of the available thermochemical data for **cyclopentadecane** (C₁₅H₃₀). The information is compiled from peer-reviewed sources and established chemical databases, offering a valuable resource for computational modeling, reaction calorimetry, and process safety assessments in the context of pharmaceutical and chemical research.

Core Thermochemical Data

The following tables summarize the key thermochemical properties of **cyclopentadecane**. These values are essential for understanding the energetic landscape of this macrocyclic alkane.

Table 1: Standard Enthalpy of Combustion and Formation

Property	Value	Units	Method	Reference
Standard Enthalpy of Combustion of Solid ($\Delta_c H^\circ_{\text{solid}}$)	-9814.0 ± 1.6	kJ/mol	Ccb	Coops, Van Kamp, et al., 1960; Reanalyzed by Cox and Pilcher, 1970[1]
Standard Enthalpy of Formation of Solid ($\Delta_f H^\circ_{\text{solid}}$)	-376.1	kJ/mol	Calculation from $\Delta_c H^\circ_{\text{solid}}$	Coops, Van Kamp, et al., 1960; Reanalyzed by Cox and Pilcher, 1970[1]

Note: Specific experimental data for the standard molar entropy (S°) and heat capacity (C_p) of **cyclopentadecane** are not readily available in the reviewed literature. However, the NIST/TRC Web Thermo Tables indicate the availability of ideal gas heat capacity and entropy as a function of temperature, though specific values were not accessible through the conducted search.[2]

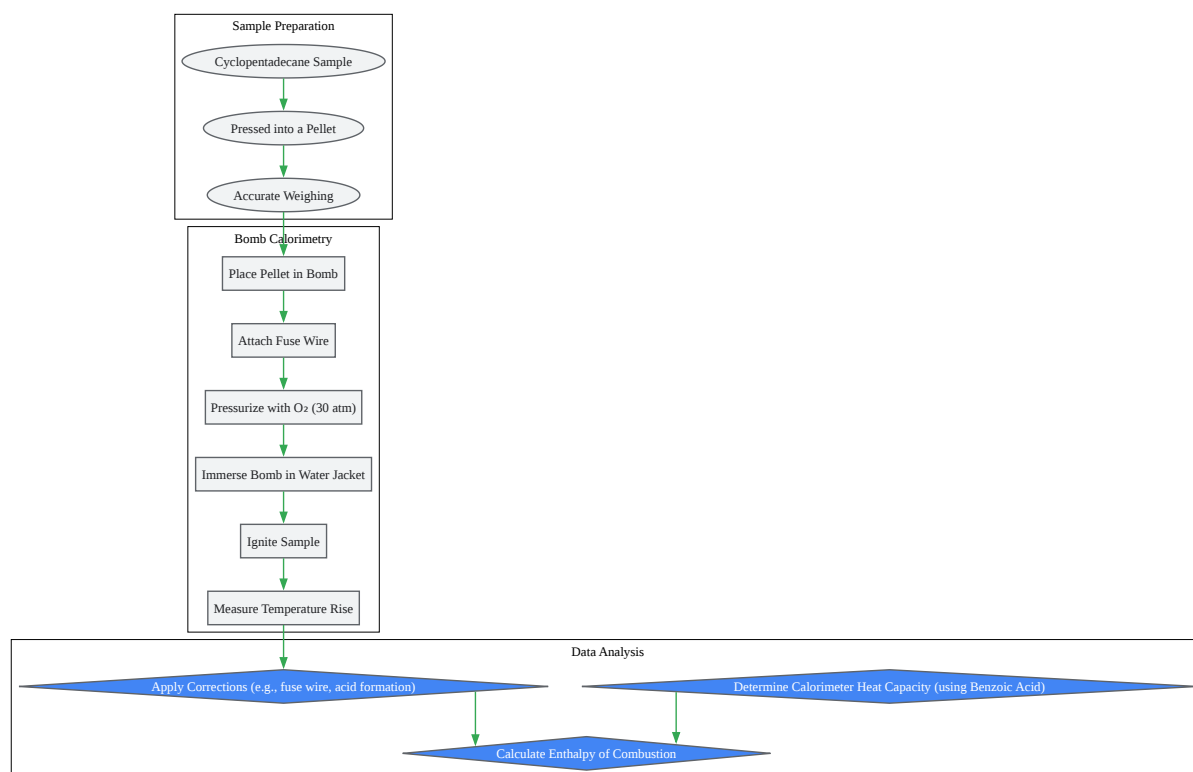
Experimental Protocols

A detailed understanding of the experimental methodologies used to determine thermochemical data is crucial for assessing data quality and reproducibility. The following sections describe the protocols for the key experiments cited.

Determination of the Standard Enthalpy of Combustion by Bomb Calorimetry

The standard enthalpy of combustion of **cyclopentadecane** was determined using bomb calorimetry.[1] This technique measures the heat released when a substance is completely combusted in a constant-volume container.

Experimental Workflow:



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Caption: Workflow for determining the enthalpy of combustion using bomb calorimetry.

Detailed Methodology:

- **Sample Preparation:** A sample of solid **cyclopentadecane** is pressed into a pellet of a known mass.^[1]
- **Bomb Assembly:** The pellet is placed in a sample holder within a high-pressure stainless steel container, known as a "bomb." A fuse wire is attached to two electrodes, positioned to be in contact with the sample.
- **Pressurization:** The bomb is sealed and purged of air before being filled with pure oxygen to a high pressure (typically around 30 atm). This ensures complete combustion.
- **Calorimeter Setup:** The sealed bomb is submerged in a known quantity of water in an insulated container (the calorimeter jacket). The initial temperature of the water is precisely measured.
- **Ignition and Measurement:** The sample is ignited by passing an electric current through the fuse wire. The combustion reaction releases heat, which is transferred to the surrounding water, causing a temperature increase. The temperature of the water is monitored and recorded until it reaches a maximum and then begins to cool.
- **Data Analysis:** The total heat released is calculated from the temperature rise and the heat capacity of the calorimeter system. The heat capacity of the calorimeter is determined in separate experiments by combusting a standard substance with a precisely known heat of combustion, such as benzoic acid. Corrections are applied for the heat of combustion of the fuse wire and for the formation of any side products, such as nitric acid from residual nitrogen in the bomb. From the corrected heat of combustion at constant volume (ΔU), the enthalpy of combustion (ΔH) is calculated.

General Principles for Determining Standard Molar Entropy and Heat Capacity

While specific experimental data for **cyclopentadecane** were not found, the following are the standard experimental techniques used to determine these properties for organic compounds.

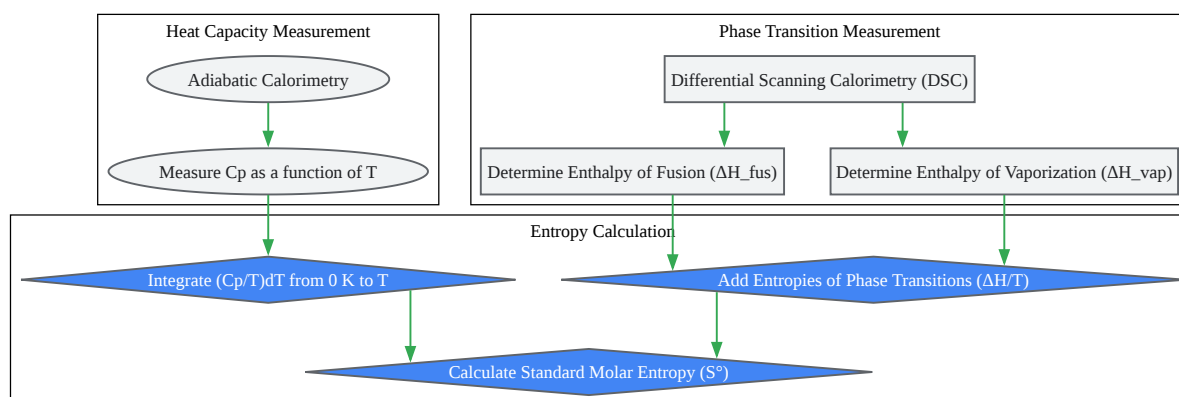
Heat Capacity (C_p):

The heat capacity of a substance is typically measured using adiabatic calorimetry. In this method, a known amount of heat is supplied to the sample in a highly insulated container (calorimeter), and the resulting temperature change is measured. The heat capacity is then calculated from the ratio of the heat supplied to the temperature change. For solids, this measurement is performed from a very low temperature (near absolute zero) up to the desired temperature.

Standard Molar Entropy (S°):

The standard molar entropy of a substance at a given temperature is determined by integrating the heat capacity divided by the temperature from absolute zero to that temperature. This calculation also requires measurements of the enthalpies of any phase transitions (e.g., solid-solid, solid-liquid, liquid-gas) that occur within the temperature range.

Workflow for Entropy and Heat Capacity Determination:



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Caption: General workflow for the determination of standard molar entropy.

Conclusion

This guide provides the available quantitative thermochemical data for **cyclopentadecane**, with a focus on the experimentally determined standard enthalpy of combustion. While specific data for standard molar entropy and heat capacity are not currently available in the public domain, the established experimental protocols for their determination have been outlined. The provided data and methodologies serve as a foundational resource for researchers engaged in the study and application of **cyclopentadecane** and related macrocyclic compounds.

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